molecular formula C27H30O16 B049623 Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside CAS No. 117611-67-3

Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside

Cat. No.: B049623
CAS No.: 117611-67-3
M. Wt: 610.5 g/mol
InChI Key: FYBMGZSDYDNBFX-KLUVJTJFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

ICARISIDE II can be prepared through enzymatic hydrolysis of its precursor, epimedin C. The process involves the use of β-dextranase in a biphase system constructed with propyl acetate and HAc-NaAc buffer (pH 4.5) (3:2, v/v). The hydrolysis is performed at 60°C for 40 minutes, resulting in a high conversion rate of 91.69% .

Industrial Production Methods

The industrial production of ICARISIDE II involves a similar enzymatic hydrolysis process, which is efficient and promising for large-scale applications. The procedure is simplified compared to conventional methods, making it suitable for industrial use .

Chemical Reactions Analysis

Types of Reactions

ICARISIDE II undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activities and therapeutic effects.

Common Reagents and Conditions

    Oxidation: ICARISIDE II can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of ICARISIDE II, which may exhibit enhanced or modified biological activities.

Scientific Research Applications

Comparison with Similar Compounds

ICARISIDE II is often compared with other flavonoid compounds such as icariin and icaritin. While all three compounds exhibit anti-cancer properties, ICARISIDE II is unique in its ability to target multiple signaling pathways simultaneously, making it a promising lead compound for anticancer therapy . Similar compounds include:

ICARISIDE II stands out due to its extensive pharmacological activities and potential for therapeutic applications in various diseases.

Properties

IUPAC Name

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c1-8-17(33)20(36)22(38)26(39-8)43-25-21(37)18(34)15(7-28)41-27(25)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3/t8-,15+,17-,18-,20+,21-,22+,25+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBMGZSDYDNBFX-KLUVJTJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151840
Record name Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117611-67-3
Record name Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117611673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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